molecular formula C9H19NO B1289324 1-Tert-butylpiperidin-4-OL CAS No. 5382-30-9

1-Tert-butylpiperidin-4-OL

Cat. No. B1289324
CAS RN: 5382-30-9
M. Wt: 157.25 g/mol
InChI Key: QQBFZTKZYQFNHA-UHFFFAOYSA-N
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Description

1-Tert-butylpiperidin-4-OL is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the nitrogen atom is a bulky alkyl substituent that can influence the compound's physical and chemical properties, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to 1-Tert-butylpiperidin-4-OL has been explored in several studies. For instance, the synthesis of 1-tert-butyl-4-chloropiperidine was achieved through two routes, one involving thionyl chloride mediated chlorination and the other through the addition of methylmagnesium chloride to a dimethyliminium salt . Additionally, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives has been described, highlighting methods to introduce the tert-butyl group and other substituents onto the piperidine ring .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been studied using various spectroscopic techniques. For example, the crystal and molecular structure of 4-tert-butyl-2,2,6,6-tetramethylpiperidine derivatives was determined, revealing that bulky substituents can hinder close molecular interactions necessary for the formation of intermolecular hydrogen bonds . Similarly, the structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride was elucidated by X-ray crystallography, showing an axial tert-butyl group and providing insights into conformational deformations .

Chemical Reactions Analysis

The reactivity of tert-butyl substituted compounds has been investigated in various chemical reactions. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride was found to be a versatile fluorinating agent, capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity . Additionally, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations .

Physical and Chemical Properties Analysis

The introduction of a tert-butyl group can significantly affect the physical and chemical properties of a compound. For example, O-tert-Butyltyrosine, an unnatural amino acid, exhibited a unique NMR tag due to the rapid bond rotations and chemical equivalence of the protons of the tert-butyl group, allowing for the detection of narrow signals in NMR spectra . The presence of a tert-butyl group can also influence solubility, as seen in the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine, where the bulky alkyl substituent prevented typical face-to-face π-interactions and influenced the compound's packing in the solid state .

Scientific Research Applications

  • Synthesis of 1-tert-butyl-4-chloropiperidine

    • Field : Organic Chemistry
    • Application : This compound is used as an intermediate in the synthesis of 1-tert-butyl-4-chloropiperidine .
    • Method : A slurry of tetrabutylammonium chloride (TBAC) is heated in dry toluene. Thionyl chloride is added, followed by a solution of 1-tert-butylpiperidin-4-ol. The mixture is stirred and then concentrated in vacuo to remove the bulk of the toluene and any excess thionyl chloride .
    • Results : The process results in the formation of 1-tert-butyl-4-chloropiperidine with a yield of 85% .
  • Synthesis of Betalamic Acid Analogs

    • Field : Medicinal Chemistry
    • Application : 1-Tert-butylpiperidin-4-ol is used in the synthesis of betalamic acid analogs .
    • Method : The synthesis involves a seven-step process with an overall yield of approximately 70% .
    • Results : The synthesized betalamic acid analogs are studied for their antioxidative properties .
  • Generation of an N-tert-butyl group
    • Field : Organic Chemistry
    • Application : This compound is used in the generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride .
    • Method : A slurry of iminium bromide is cooled and a solution of MeMgCl in THF is added slowly over 1 hour using a syringe pump. The resultant slurry is aged for 6 hours at -15°C before it is allowed to slowly warm to room temperature .
    • Results : The mixture becomes colorless and homogeneous, indicating the successful generation of the N-tert-butyl group .
  • Generation of an N-tert-butyl group
    • Field : Organic Chemistry
    • Application : This compound is used in the generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride .
    • Method : A slurry of iminium bromide is cooled and a solution of MeMgCl in THF is added slowly over 1 hour using a syringe pump. The resultant slurry is aged for 6 hours at -15°C before it is allowed to slowly warm to room temperature .
    • Results : The mixture becomes colorless and homogeneous, indicating the successful generation of the N-tert-butyl group .

properties

IUPAC Name

1-tert-butylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)10-6-4-8(11)5-7-10/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBFZTKZYQFNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627315
Record name 1-tert-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butylpiperidin-4-OL

CAS RN

5382-30-9
Record name 1-tert-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 1.0 g of 1-tert-butylpiperidin-4-one (COMPOUND PPA-1) in 2 mL of THF was added 6.4 mL of a 1M solution of lithium aluminum hydride in THF dropwise. The mixture was stirred 10 min at rt, then quenched by careful addition of 0.2 mL of water, 0.2 mL of 15% aqueous NaOH, and 0.6 mL of water. The mixture was stirred vigorously for 30 min, then filtered and concentrated to yield the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PD Pierson, A Fettes, C Freichel… - Journal of medicinal …, 2009 - ACS Publications
Obesity is a major risk factor in the development of conditions such as hypertension, hyperglycemia, dyslipidemia, coronary artery disease, and cancer. Several pieces of evidence …
Number of citations: 35 pubs.acs.org

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